2,4-Dibromo-1-(4-bromophenoxy)benzene

Toxicokinetics In Silico Absorption Modeling PBDE Congener Comparison

Environmental labs face congener cross-reactivity errors when substituting BDE-28 with other PBDEs in biomonitoring and fate studies. This exact tri-brominated congener is essential for accurate regulatory compliance testing. • Highest passive absorption rate among 8 major PBDE congeners in Caco-2 intestinal model • Distinct plant translocation vs. BDE-47; unique sediment degradation kinetics vs. BDE-209 • Mandated reference standard for EPA Method 1614, EU WFD, and Stockholm Convention POPs monitoring

Molecular Formula C12H7Br3O
Molecular Weight 406.89 g/mol
CAS No. 41318-75-6
Cat. No. B107970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-1-(4-bromophenoxy)benzene
CAS41318-75-6
Synonyms2,4-Dibromo-1-(4-bromophenoxy)benzene;  p-Bromophenyl 2,4-Dibromophenyl Ether;  2,4,4’-Tribromodiphenyl Ether;  PBDE 28; 
Molecular FormulaC12H7Br3O
Molecular Weight406.89 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)Br)Br)Br
InChIInChI=1S/C12H7Br3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H
InChIKeyUPNBETHEXPIWQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BDE-28 Specifications & Regulatory Baseline


2,4-Dibromo-1-(4-bromophenoxy)benzene, systematically designated as 2,4,4′-tribromodiphenyl ether and commonly abbreviated as BDE-28, is a tri-brominated diphenyl ether (molecular formula C₁₂H₇Br₃O, molecular weight 406.89 g/mol) that exists as a solid, practically insoluble in water and neutral . It is the least brominated congener among the eight primary polybrominated diphenyl ethers (PBDEs) historically prioritized for environmental monitoring and toxicological assessment due to their prevalence in the food chain and human tissues [1]. As a PBDE, BDE-28 was utilized as an additive flame retardant in plastics, textiles, and electronics, but its production and use are now severely restricted under the Stockholm Convention on Persistent Organic Pollutants due to its persistence, bioaccumulation potential, and long-range environmental transport [2].

Why BDE-28 Substitution Is Inadmissible


The substitution of 2,4-Dibromo-1-(4-bromophenoxy)benzene (BDE-28) with another PBDE congener (e.g., BDE-47, BDE-99) or an alternative brominated flame retardant (BFR) without rigorous validation is scientifically unsound due to its distinct physicochemical, toxicological, and environmental fate profile. The number and positions of bromine atoms dictate molecular weight, hydrophobicity (log Kow), and electrostatic potential, which in turn govern passive absorption, membrane permeability, and bioaccumulation kinetics [1]. Specifically, BDE-28 demonstrates a significantly higher calculated rate of passive absorption across human intestinal epithelium (Caco-2 model) compared to other PBDEs, including BDE-47 and BDE-209, directly influencing systemic bioavailability and subsequent toxicokinetic behavior [2]. Furthermore, the compound's lower molecular weight and reduced hydrophobicity facilitate enhanced translocation and shoot accumulation in plants compared to BDE-47, demonstrating that environmental mobility and trophic transfer cannot be extrapolated across congeners [3]. Consequently, the use of BDE-28 as an analytical reference standard, a starting material for synthesis, or a model pollutant in environmental fate studies mandates the use of the exact congener, as the behavior of a 'similar' PBDE is not merely an approximation but a source of quantifiable, significant error.

BDE-28 Quantitative Differentiation Evidence


Superior Passive Absorption in Caco-2 Model

In a comparative in silico study assessing passive absorption across a Caco-2 monolayer, a model of human intestinal epithelium, BDE-28 exhibited a significantly higher calculated absorption rate than any other PBDE congener evaluated. While the jejunum absorption coefficients did not differ among congeners, the Caco-2 model, which incorporates active transport mechanisms, specifically highlighted a higher coefficient for BDE-28, indicating rapid absorption [1]. This directly challenges the assumption of uniform absorption kinetics within the PBDE class.

Toxicokinetics In Silico Absorption Modeling PBDE Congener Comparison

Enhanced Plant Translocation vs. BDE-47

A hydroponic study with pumpkin plants (Cucurbita maxima × C. moschata) exposed to BDE-47 revealed that the debromination product BDE-28 translocated more easily and accumulated in shoots to a greater extent than the parent compound BDE-47 [1]. This differential behavior was attributed to BDE-28's lower hydrophobicity and lower molecular weight compared to the tetra-brominated BDE-47 [1].

Phytoremediation Plant Uptake PBDE Congener Comparison

Distinct Lipid Peroxidation in Maize Roots

In a comparative phytotoxicity study on maize (Zea mays L.) exposed to BDE-28, BDE-47, and BDE-99, BDE-28 uniquely did not cause a significant increase in malondialdehyde (MDA) content, a biomarker for lipid peroxidation, in maize roots. In contrast, BDE-47 and BDE-99 treatments increased MDA levels in a dose-dependent manner [1]. This indicates a distinct, and in this specific context less severe, oxidative stress response elicited by BDE-28.

Phytotoxicity Oxidative Stress PBDE Congener Comparison

Lower Anaerobic Degradation vs. BDE-209

In a study of microbial community degradation in river sediment, the anaerobic degradation rate of the fully brominated congener BDE-209 was found to be higher than that of the tri-brominated BDE-28 [1]. The addition of zero-valent iron enhanced the degradation rates of both compounds, but the relative difference persisted, indicating that lower bromination does not uniformly predict faster environmental breakdown under anaerobic conditions [1].

Environmental Persistence Anaerobic Degradation Sediment Bioremediation

Toxicological Ranking with Exposure Data

An integrated toxicological ranking using the ToxPi methodology, which combined in vitro cytotoxicity data (ATP content alteration in HepG2 and DLD-1 cells), in silico absorption predictions, and human exposure estimates, positioned BDE-28 and BDE-153 as toxicologically relevant based on their potential hazard [1]. However, when exposure data from young and adult populations were factored in, the ranking shifted, with BDE-209 and BDE-47 rising to the top due to their widespread occurrence in the diet [1]. This highlights that BDE-28's hazard profile is high relative to its current exposure level, making it a compound of significant concern for targeted monitoring and future regulatory scrutiny.

Risk Assessment ToxPi Ranking Human Health Hazard

Co-Solubilization Synergism with BDE-47

In a study of co-solubilization in nonionic surfactant micelles (Brij35, Brij58, Brij78), BDE-28 and BDE-47, despite having similar log Kow values, demonstrated unexpected enhanced co-solubility (synergism) [1]. This was attributed to the positive electrostatic potentials of bromine atoms on both molecules, as computed by a Gaussian program, which provide additional attractions to the oxygen atoms of the surfactant's hydrophilic chains [1]. In contrast, the synergism between BDE-15 and BDE-28 was weaker, as these two compounds may partition more uniformly in the micelle core, increasing competition [1].

Environmental Remediation Surfactant-Enhanced Solubilization PBDE Mixture Behavior

BDE-28 High-Value Application Scenarios


Environmental Fate and Transport Studies

The compound's unique physicochemical properties, including its low molecular weight and specific bromination pattern, make it an essential model for investigating the mobility of lower-brominated PBDEs. Its documented propensity for enhanced plant translocation and shoot accumulation compared to BDE-47 [1] and its distinct anaerobic degradation rate in sediment compared to BDE-209 [2] are critical parameters for accurate environmental fate modeling. Researchers procuring BDE-28 for these studies ensure their findings on soil-plant transfer or sediment persistence are congener-specific and not subject to the errors of extrapolation from other PBDEs.

Analytical Standard for Environmental & Food Safety

As a primary congener of interest for environmental and human biomonitoring programs [1], BDE-28 is an indispensable analytical standard. Its identification as a toxicologically relevant congener in hazard-based rankings [1] and its inclusion in priority lists of PBDEs for analysis in soil, water, biota, and foodstuffs [3] mandate the use of a high-purity, fully characterized standard. Laboratories procuring certified reference materials of BDE-28 are essential for generating reliable, legally defensible data for regulatory compliance and public health assessments.

Mechanistic Toxicology & In Vitro Absorption

The distinct behavior of BDE-28 in human cell-based assays justifies its procurement for specialized toxicological research. Its demonstrated highest passive absorption rate in the Caco-2 intestinal model among eight major PBDE congeners [1] and its specific effects on ATP content in HepG2 (human liver) and DLD-1 (colon) cell lines [1] mean it cannot be substituted. Studies investigating oral bioavailability, first-pass metabolism, or organ-specific toxicity of PBDEs require the exact compound to avoid congener-specific artifacts that would invalidate the development of accurate toxicokinetic models.

Starting Material for Labeled Congener Synthesis

BDE-28, as a defined tri-brominated diphenyl ether, serves as a well-characterized synthetic intermediate for the production of specific higher-brominated PBDE congeners or isotopically labeled analogs (e.g., ¹³C₁₂-BDE-28) [1]. The precise and predictable nature of the substitution pattern on the diphenyl ether backbone is essential for controlling the outcome of further bromination or cross-coupling reactions. For synthetic chemists, the procurement of high-purity BDE-28 is critical for achieving the desired product distribution and avoiding the complex mixtures that would result from using less-defined starting materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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